3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

Description

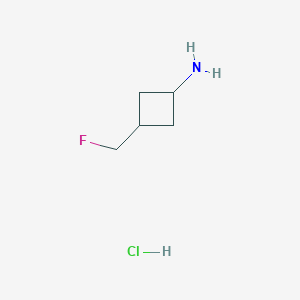

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(fluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAJXTLZYZNHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137697-07-3 | |

| Record name | 3-(fluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.

Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cycloaddition and nucleophilic substitution reactions, and employing efficient purification techniques such as crystallization and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under appropriate conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces substituted cyclobutane derivatives.

Scientific Research Applications

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| 3-(Fluoromethyl)cyclobutan-1-amine HCl | C₅H₉FClN | 216.33 | EN300-366826 | 3-fluoromethyl, 1-amine |

| 3-Methylcyclobutanamine HCl | C₅H₁₂ClN | 145.65 | 1093951-55-3 | 3-methyl, 1-amine |

| 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl | C₅H₇ClF₅N | 211.56 | 2490375-73-8 | 3,3-difluoro, 1-trifluoromethyl |

| 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl | C₁₁H₁₂F₃N·HCl | 257.7 | CID 50988666 | 3-trifluoromethylphenyl, 1-amine |

| cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl | C₇H₁₆ClNO | 165.66 | 1909294-44-5 | 3-isopropyloxy, 1-amine |

Research Findings and Implications

- Metabolic Stability : Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit enhanced resistance to oxidative metabolism due to fluorine’s inductive effects .

- Solubility vs. Permeability : Aromatic substitutions (e.g., trifluoromethylphenyl) improve target affinity but may require formulation adjustments to address poor aqueous solubility .

- Stereochemical Considerations : Positional isomers like 1-(fluoromethyl)cyclobutan-1-amine HCl highlight the importance of stereochemistry in drug design, as seen in chiral syntheses of Encenicline hydrochloride for Alzheimer’s disease .

Biological Activity

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with a fluoromethyl group (-CH2F) and an amine group (-NH2) attached, existing primarily as a hydrochloride salt which enhances its stability and solubility in polar solvents. Its molecular formula is with a molecular weight of approximately 175.58 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The fluoromethyl group enhances the compound's ability to form strong interactions with enzymes, potentially leading to inhibition of their activity. This is significant in the context of drug design, where such interactions can modulate enzymatic pathways involved in disease processes.

- Receptor Modulation : The compound has been investigated for its effects on histamine-3 (H3) receptors, which are implicated in various neurological processes. Binding affinities for these receptors have been reported between 0.05 nM to 150 nM, indicating potential therapeutic applications in cognitive disorders and other conditions modulated by H3 receptor activity .

Pharmacological Potential

This compound has shown promise in several pharmacological contexts:

Case Studies and Experimental Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Analog A | 10.20 | Antiproliferative against T47-D cells | |

| Analog B | 3.29 | Cytotoxic effects on PC-3 cells | |

| H3 Ligand | 0.05 - 0.2 | Modulation of neuronal activity |

These findings suggest that structural modifications can significantly impact the biological efficacy of cyclobutane derivatives.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | Contains trifluoromethyl instead of fluoromethyl | Enhanced electron-withdrawing properties |

| 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Methyl substitution at position 1 | Alters steric hindrance and reactivity |

| 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Additional fluorine atom | Affects electronic properties and interactions |

This comparative analysis highlights how variations in structure can lead to differences in biological activity, suggesting avenues for further research.

Q & A

Synthesis and Optimization of 3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride

Basic: What are the established synthetic routes for this compound? The synthesis typically involves:

Cyclobutane Ring Formation : Cyclization of precursors (e.g., via [2+2] photocycloaddition or strain-driven ring closure) .

Fluoromethyl Group Introduction : Fluorination using reagents like Selectfluor or fluoromethyl iodide under controlled conditions .

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt .

Advanced: How can reaction conditions be optimized for improved yield and purity?

- Temperature Control : Lower temperatures (0–5°C) during fluorination reduce side reactions .

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclobutane ring stability .

- Green Chemistry : Solvent substitution (e.g., replacing DCM with ethyl acetate) improves sustainability .

Structural Characterization and Computational Modeling

Basic: What analytical techniques are used to confirm the compound’s structure?

- NMR Spectroscopy : NMR identifies fluoromethyl positioning (δ ~ -200 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks at m/z 216.33 (M+H) .

- X-ray Diffraction : Resolves cyclobutane ring geometry and salt conformation .

Advanced: How can computational models predict reactivity and stability?

- DFT Calculations : Assess strain energy of the cyclobutane ring (~25 kcal/mol) and fluoromethyl group electronic effects .

- Molecular Dynamics : Simulate solubility in aqueous buffers (logP ~1.2) .

Solubility, Stability, and Degradation Pathways

Basic: What are the solubility and storage recommendations?

- Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO) but poorly in hexane .

- Storage : Stable at -20°C under inert atmosphere; hygroscopicity requires desiccant use .

Advanced: What are the key degradation pathways under acidic/basic conditions?

- Acidic Hydrolysis : Fluoromethyl group cleavage to form cyclobutan-1-amine .

- Oxidative Degradation : Forms 3-carboxycyclobutan-1-amine under strong oxidizers (e.g., KMnO₄) .

Purification and Analytical Challenges

Basic: What purification methods are effective for this compound?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- Column Chromatography : Silica gel with 5% NH₄OH in ethyl acetate improves separation .

Advanced: How can impurities from fluorination byproducts be resolved?

- HPLC-MS : Detect and quantify difluoromethyl analogs (e.g., 3-(difluoromethyl) derivatives) .

- Ion-Pair Chromatography : Resolves hydrochloride salt from free amine forms .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological targets are hypothesized for this compound?

- Neurotransmitter Receptors : Potential affinity for serotonin (5-HT₂) and dopamine receptors due to structural similarity to arylcyclohexylamines .

- Enzyme Inhibition : Fluorine’s electronegativity may enhance binding to cytochrome P450 isoforms .

Advanced: How does fluoromethyl substitution influence pharmacological profiles?

- SAR Studies : Compare with 3-(trifluoromethyl) and 3-(chloromethyl) analogs:

Addressing Contradictions in Synthetic Literature

Advanced: How to resolve discrepancies in reported yields for fluorination steps?

- Meta-Analysis : Compare Selectfluor (60–70% yield ) vs. NFSI (45–55% yield ) efficiencies.

- Side Reaction Mitigation : Trace water removal (molecular sieves) minimizes HF byproducts .

Interaction Studies with Biological Targets

Advanced: What methodologies elucidate binding mechanisms?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to 5-HT₂A receptors (K ~50 nM) .

- Cryo-EM : Resolve compound-enzyme complexes (e.g., CYP3A4) to identify interaction sites .

Solvent Effects on Reaction Kinetics

Advanced: How do solvent polarity and proticity influence fluorination rates?

- Polar Aprotic Solvents : DMF accelerates fluorination (k = 0.15 min⁻¹) vs. THF (k = 0.08 min⁻¹) .

- Water Content : >2% H₂O reduces yield by 30% due to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.